Cas no 2228761-13-3 (2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine)

2-Fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a tetrahydrobenzothiophene core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural motif, which combines a fluorine substituent with a saturated heterocyclic system. The presence of the fluorine atom enhances metabolic stability and may influence binding affinity in biological systems. The tetrahydrobenzothiophene scaffold contributes to lipophilicity and potential CNS permeability, making it a valuable intermediate for the development of bioactive molecules. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in drug discovery and structure-activity relationship studies.
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine structure
2228761-13-3 structure
Product Name:2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine
CAS No:2228761-13-3
MF:C10H14FNS
MW:199.288264751434
CID:6449548
PubChem ID:165852985
Update Time:2025-11-01

2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine
    • EN300-1736291
    • 2228761-13-3
    • Inchi: 1S/C10H14FNS/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h5,8H,1-4,6,12H2
    • InChI Key: QXOKCLCRFFPZEO-UHFFFAOYSA-N
    • SMILES: S1C(C(CN)F)=CC2=C1CCCC2

Computed Properties

  • Exact Mass: 199.08309879g/mol
  • Monoisotopic Mass: 199.08309879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.3Ų

2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine Pricemore >>

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Additional information on 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine

Compound CAS No 2228761-13-3: 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine

The compound with CAS number 2228761-13-3, known as 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their unique electronic properties and biological activities. The molecule's structure features a benzothiophene ring system fused with a thiophene moiety and a substituted ethanamine group, making it a versatile platform for further functionalization and exploration.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of benzothiophene derivatives, including this compound. Researchers have employed various strategies such as cyclization reactions and cross-coupling techniques to construct the benzothiophene framework. The presence of the fluoro group at the ethanamine position introduces additional electronic effects, which can modulate the compound's reactivity and bioavailability. This makes it particularly interesting for drug discovery programs targeting specific biological pathways.

In terms of biological activity, benzothiophene derivatives have shown promise in anticancer studies due to their ability to inhibit key enzymes and induce apoptosis in cancer cells. For instance, recent studies have demonstrated that certain analogs of this compound exhibit selective cytotoxicity against human cancer cell lines while sparing normal cells. The incorporation of the fluoro group further enhances the compound's lipophilicity, potentially improving its pharmacokinetic profile.

The synthesis of cas no 2228761 13 3 involves a multi-step process that begins with the preparation of the benzothiophene core. This is typically achieved through sulfur-mediated cyclization reactions or via thioether formation followed by ring closure. The ethanamine group is introduced in subsequent steps using nucleophilic substitution or amide coupling techniques. The fluoro group is strategically placed to optimize the compound's electronic properties without compromising its stability.

Beyond its pharmaceutical applications, benzothiophene derivatives are also being explored in materials science for their potential use in organic electronics. Their unique electronic properties make them suitable candidates for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have highlighted the importance of substituent effects on the electronic properties of these compounds, with fluorinated derivatives showing improved charge transport characteristics.

In conclusion, cas no 2228761 13 3, or 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yli)ethanamine, represents a valuable addition to the arsenal of functionalized benzothiophene derivatives. Its versatile structure and tunable properties make it a promising candidate for both pharmaceutical and materials science applications. As research continues to uncover new insights into its synthesis and applications, this compound is poised to play a significant role in advancing both fields.

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